2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one

Catalog No.
S564544
CAS No.
17359-54-5
M.F
C8H7NO4
M. Wt
181.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one

CAS Number

17359-54-5

Product Name

2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one

IUPAC Name

2,4-dihydroxy-1,4-benzoxazin-3-one

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

InChI

InChI=1S/C8H7NO4/c10-7-8(11)13-6-4-2-1-3-5(6)9(7)12/h1-4,8,11-12H

InChI Key

COVOPZQGJGUPEY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N(C(=O)C(O2)O)O

Synonyms

2,4-dihydroxy-1,4-benzoxazin-3-one, DIBOA cpd

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)C(O2)O)O

2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one, commonly referred to as DIBOA, is a naturally occurring compound classified as a benzoxazinone. It features a lactol structure with two hydroxyl groups at positions 2 and 4, and a keto group at position 3 of the benzoxazine ring. This compound is primarily found in various gramineous plants, notably Zea mays (maize), where it plays a significant role in plant defense mechanisms against herbivores and pathogens .

The mechanism of action of DHBZ is currently not fully understood. Research suggests DHBZ may have allelopathic properties, meaning it can inhibit the growth of nearby plants []. More study is needed to understand how DHBZ exerts its biological effects.

Natural Occurrence and Role in Plants

2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one, also known as DIMBOA, is a naturally occurring benzoxazinoid found in various plants, including maize (corn), wheat, rye, and barley []. It is a secondary metabolite, meaning it is not directly involved in the plant's primary growth and development processes but plays an ecological role [].

Potential Allelopathic Effects

DIMBOA has been studied for its allelopathic properties, meaning it can potentially inhibit the growth of other plants in the vicinity []. This allelopathic effect is thought to be a defense mechanism against competing plants and herbivores [].

Antimicrobial Activity

Research suggests that DIMBOA may exhibit antimicrobial activity against certain fungi and bacteria [, ]. However, further investigation is needed to fully understand the extent and mechanisms of this activity.

Potential Role in Plant-Microbe Interactions

Recent studies suggest that DIMBOA may play a role in plant-microbe interactions. For example, some research indicates that DIMBOA might influence the composition of root-associated microbial communities [].

DIBOA can undergo several chemical transformations, including:

  • Hydrolysis: The lactol form can be hydrolyzed to yield the corresponding phenolic compound.
  • Oxidation: DIBOA can be oxidized to form other benzoxazinones, which may have different biological activities.
  • Methylation: The hydroxyl groups can be methylated to produce more lipophilic derivatives that may exhibit altered biological properties .

DIBOA exhibits various biological activities:

  • Allelopathy: It acts as an allelochemical, inhibiting the growth of neighboring plants and thus reducing competition .
  • Antimicrobial Properties: DIBOA has shown effectiveness against certain pathogens, contributing to the plant's defense system .
  • Insecticidal Activity: The compound deters herbivorous insects, providing a protective mechanism for the plant .

Several synthesis methods for DIBOA have been reported:

  • From Aminophenols: A common method involves the reaction of ortho-aminophenols with aldehydes under acidic conditions.
  • Via Benzoxazine Formation: Another approach utilizes the cyclization of 2-hydroxybenzaldehyde with an appropriate amine to form the benzoxazine structure .
  • Selective Cleavage Techniques: Recent advances include selective cleavage of acetal derivatives that yield DIBOA efficiently .

DIBOA has several applications:

  • Agricultural Use: Its allelopathic properties are harnessed in sustainable agriculture to manage weed growth.
  • Pharmaceutical Research: Due to its antimicrobial and insecticidal properties, DIBOA is being explored for potential therapeutic applications in drug discovery .
  • Biopesticides: Its natural origin makes it an attractive candidate for developing environmentally friendly pest control agents.

Research on interaction studies involving DIBOA has focused on its role in plant defense:

  • Plant-Microbe Interactions: Studies indicate that DIBOA can influence microbial communities in soil, potentially enhancing plant health by suppressing pathogenic microbes .
  • Insect Behavior: The compound's deterrent effects on herbivorous insects have been documented, showcasing its role in shaping insect behavior and feeding patterns.

DIBOA shares structural similarities with other benzoxazinones. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Properties
2-Hydroxy-1,4-benzoxazin-3-oneHydroxyl group at position 2Involved in biosynthesis pathways in certain plants
2-Hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-oneHydroxyl and oxo substituents at positions 2 and 3Exhibits allelopathic properties
2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3-oneMethyl group at position 7 along with hydroxyl groupsEnhanced insecticidal activity against specific pests

DIBOA is unique due to its specific arrangement of functional groups that confer distinct biological activities compared to its analogs. Its dual hydroxyl groups contribute significantly to its solubility and reactivity, making it particularly effective in plant defense mechanisms against a variety of threats.

The genetic foundation of DIBOA biosynthesis centers on a biosynthetic gene cluster (BGC) located on chromosome 4 in maize (Zea mays). This cluster comprises five core genes (Bx1–Bx5) and an additional UDP-glucosyltransferase gene (Bx8), which together encode the enzymes required for DIBOA synthesis and modification [1] [4]. Comparative genomics across Poaceae species, including Echinochloa and Dichanthelium oligosanthes, confirms the conservation of this cluster’s structure, suggesting a monophyletic origin in Panicoideae grasses [4]. Horizontal gene transfer events may explain the sporadic presence of partial Bx clusters in Triticeae species like wheat and rye, where genes are dispersed across multiple chromosomes [4].

The Tryptophan-Derived Pathway: From Indole to DIBOA

DIBOA biosynthesis initiates in the chloroplast with indole-3-glycerol phosphate (IGP), a intermediate in tryptophan biosynthesis. The pathway diverges from primary metabolism via the activity of BX1, an indole-3-glycerol phosphate lyase that converts IGP into free indole [1] [2]. This reaction establishes a metabolic branch point, redirecting carbon flux toward secondary metabolism. Indole then undergoes four consecutive hydroxylations catalyzed by cytochrome P450 monooxygenases (BX2–BX5), culminating in the formation of DIBOA [1] [2]. The absence of tryptophan as a direct precursor distinguishes this pathway from other aromatic secondary metabolite routes, emphasizing its evolutionary innovation [2].

Enzymatic Regulation of DIBOA Production

Role of BX1 and Indole-3-Glycerol Phosphate Lyase

BX1, the gateway enzyme of DIBOA biosynthesis, shares structural homology with the α-subunit of tryptophan synthase (TSA) but lacks its β-subunit interaction domain [1] [2]. This modification enables BX1 to catalyze the hydrolytic cleavage of IGP into indole and glyceraldehyde-3-phosphate, bypassing tryptophan synthesis [1]. Phylogenetic analyses indicate that Bx1 arose from gene duplication of TSA homologs, followed by neofunctionalization to prioritize indole production for defense chemistry [2] [4].

Cytochrome P450 Monooxygenases in DIBOA Biosynthesis

The hydroxylation cascade converting indole to DIBOA involves four cytochrome P450 enzymes (BX2–BX5) from the CYP71C subfamily. BX2 introduces the first hydroxyl group at the C2 position of indole, while subsequent enzymes (BX3–BX5) mediate hydroxylations at C4, C7, and the benzenoid ring, respectively [1] [2]. These monooxygenases exhibit strict substrate specificity, ensuring the regiospecific oxidation required for DIBOA’s bioactive conformation [1]. Their co-localization within the BGC facilitates coordinated expression and metabolic channeling [4].

BX Genes Encoding Key Biosynthetic Enzymes

The Bx gene cluster’s compact organization enables tight transcriptional regulation. In maize, Bx1–Bx5 and Bx8 are physically linked, with shared promoter elements and chromatin modifications that synchronize their expression during defense responses [1] [4]. This clustering minimizes metabolic interference with primary tryptophan pathways and enhances evolutionary stability through cosegregation [4].

Physical Description

Solid

Melting Point

152°C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

17359-54-5

Wikipedia

2,4-dihydroxy-1,4-benzoxazinone

Dates

Last modified: 08-15-2023

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